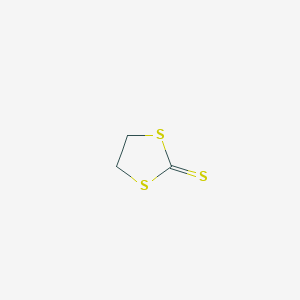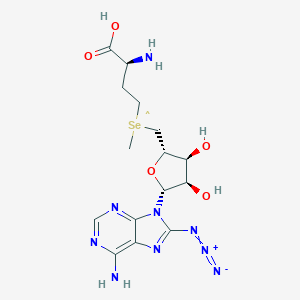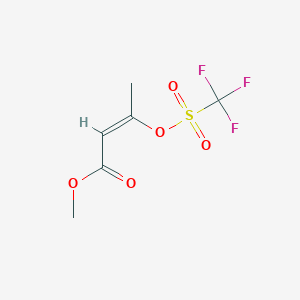![molecular formula C5H13ClN2O3 B145755 [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride CAS No. 66954-83-4](/img/structure/B145755.png)
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as a dietary supplement and is found in many foods, including meat, dairy, and legumes. This compound is versatile and has applications in various scientific fields, including pharmaceuticals, biochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride typically involves the fermentation of certain bacteria, such as Corynebacterium glutamicum, which are engineered to overproduce L-lysine. The fermentation process is carried out under controlled conditions, including specific pH, temperature, and nutrient availability. After fermentation, the L-lysine is extracted and purified, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The bacteria are cultivated in bioreactors with optimized conditions to maximize yield. Post-fermentation, the product undergoes several purification steps, including filtration, crystallization, and drying, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto acids, while substitution reactions can produce various amides and esters.
Applications De Recherche Scientifique
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a crucial role in protein synthesis and is used in studies related to amino acid metabolism.
Medicine: Used as a dietary supplement to treat lysine deficiency and to support overall health.
Industry: Utilized in the production of animal feed, pharmaceuticals, and cosmetics
Mécanisme D'action
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, which is essential for the growth and repair of tissues. The compound also plays a role in the production of enzymes, hormones, and antibodies. The molecular targets include ribosomes and various enzymes involved in amino acid metabolism.
Comparaison Avec Des Composés Similaires
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride is unique due to its specific structure and function. Similar compounds include other essential amino acids such as:
- L-arginine
- L-histidine
- L-leucine
Each of these amino acids has distinct roles in the body, but this compound is particularly important for its role in protein synthesis and metabolism.
Propriétés
IUPAC Name |
[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C(C(C(=O)O)N)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[NH3+])[C@@H]([C@@H](C(=O)O)N)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














